Yadanziolide B
Overview
Description
Yadanziolide B is a quassinoid compound that is isolated from the ethanol extract of the stem of Brucea mollis. It is characterized by its complex structure, which includes multiple hydroxy groups and oxo groups. This compound has shown significant biological activity, particularly in its cytotoxic effects against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yadanziolide B is typically isolated from natural sources rather than synthesized in a laboratory setting. The primary source is the stem of Brucea mollis, from which it is extracted using ethanol. The extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through extraction from Brucea mollis, which limits its availability and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Yadanziolide B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxy and oxo groups in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the oxo groups to hydroxy groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce more hydroxy derivatives .
Scientific Research Applications
Yadanziolide B has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, which can provide insights into the behavior of quassinoid compounds.
Mechanism of Action
The mechanism of action of Yadanziolide B involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This is achieved through the activation of apoptotic pathways and the inhibition of survival pathways such as the TNF-α/STAT3 pathway . The compound’s ability to induce programmed cell death makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Yadanziolide A: Another quassinoid isolated from Brucea mollis, known for its anticancer properties.
Bruceine D: A related compound with similar cytotoxic effects against cancer cells.
Javanicin: Another active compound from Brucea javanica with potential therapeutic applications.
Uniqueness: Yadanziolide B stands out due to its specific structural features, such as the presence of multiple hydroxy and oxo groups, which contribute to its unique reactivity and biological activity. Its ability to target specific cancer cell pathways and induce apoptosis differentiates it from other similar compounds .
Properties
IUPAC Name |
(1R,2R,3R,6S,7R,8S,12S,13S,14R,15R,16S,17R)-2,3,7,12,15,16-hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O11/c1-6-3-7(22)12(25)17(2)8(6)9(23)15-18-5-30-19(4-21,13(26)10(24)11(17)18)20(18,29)14(27)16(28)31-15/h3,8-15,21,23-27,29H,4-5H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,17+,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBBQXZJTIVCTO-VWXLKGNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1C(C3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)CO)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)CO)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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